Cyanine3 alkyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

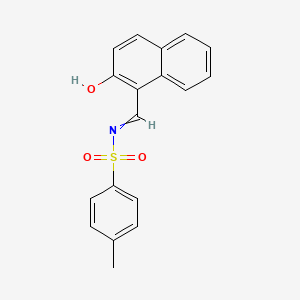

Cyanine3 alkyne is a fluorophore ready for the use in Click Chemistry reaction. With this reagent, bright and photostable. Cyanine3 reporter, an analog of Cy3, can be attached to nearly any molecule bearing azide group. This alkyne is non water-soluble. However, when used with organic co-solvent (DMSO or DMF), this dye can be efficiently attached to water-soluble molecules such as proteins, or peptides.

Scientific Research Applications

1. Radical Mechanism in Cycloaddition

A study by (Xiao et al., 2015) revealed the radical mechanism of isocyanide-alkyne cycloaddition. This reaction, catalyzed by Ag2CO3, involves a multicatalyzed radical process crucial in organic synthesis and materials science.

2. Nickel-Catalyzed Carbocyanation

(Hirata et al., 2009) discovered that allyl cyanides can add across alkynes using a nickel catalyst. This process forms polysubstituted hexadienenitriles, significant in developing complex organic compounds.

3. Bioorthogonal Labeling of Cell-Surface Carbohydrates

(Mertsch et al., 2016) synthesized water-soluble, photoswitchable cyanine dyes for bioorthogonal click reactions. They labeled metabolically incorporated sugar-azides on neuroblastoma cells' surface, aiding in cellular imaging and analysis.

4. Encapsulation in Dendronized Polymers

(Kumar et al., 2018) developed dendronized polymers for the encapsulation of Cyanine 3 dye. This approach addresses issues like poor aqueous stability and aggregation tendency, enhancing its applications in bioengineering and optical imaging.

5. Unique Electronic and Optical Properties

(Ohira et al., 2009) explored cyanine-like dyes with large bond-length alternation, highlighting their unique electronic and optical properties. This research contributes to the understanding of cyanine dyes in photonics and molecular electronics.

6. Hydrocyanation of Alkynes

The study by (RajanBabu, 2011) focused on the hydrocyanation of alkynes. This process is vital for synthesizing organonitrile intermediates, used in polymers, agrichemicals, and pharmaceuticals.

7. Photophysical Behavior in Cyanine Dyes

Research by (Pisoni et al., 2014) studied new cyanine dyes' photophysical behavior and their association with bovine serum albumin. These findings are essential in developing probes for biological applications.

Properties

Molecular Formula |

C33H40ClN3O |

|---|---|

Molecular Weight |

530.15 |

IUPAC Name |

6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |

InChI Key |

YIXIKYACJGHYQL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine3 alkyne |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)

![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)